molecular formula C19H18N2O B12882036 6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one CAS No. 61185-86-2

6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one

Katalognummer: B12882036
CAS-Nummer: 61185-86-2
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: SCDUXARUHXUSRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinolin-4-ol with an appropriate aldehyde, such as 2-methylpropanal, in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research .

Eigenschaften

CAS-Nummer

61185-86-2

Molekularformel

C19H18N2O

Molekulargewicht

290.4 g/mol

IUPAC-Name

6-(2-methylpropylideneamino)-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C19H18N2O/c1-13(2)12-20-15-8-9-17-16(10-15)19(22)11-18(21-17)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,21,22)

InChI-Schlüssel

SCDUXARUHXUSRJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C=NC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.